,6-Dichloropyrimidine-5-carbonitrile is a heterocyclic compound, meaning it contains a ring structure with atoms of different elements. This specific compound possesses a pyrimidine ring, containing two nitrogen atoms and three carbon atoms, with chlorine atoms at positions 4 and 6 and a cyano group (C≡N) at position 5.
Several research studies describe various methods for the synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. One common method involves the reaction of 4,6-dichloropyrimidine with formamide in the presence of a dehydrating agent, such as phosphorus oxychloride. The resulting product can be further purified using techniques like recrystallization or chromatography.
Research suggests that 4,6-Dichloropyrimidine-5-carbonitrile may have potential applications in various scientific fields, including:
Studies have explored the potential of 4,6-Dichloropyrimidine-5-carbonitrile as a building block for the synthesis of novel therapeutic agents. Its chemical structure offers a versatile platform for incorporating various functional groups, potentially leading to compounds with diverse biological activities [].
Research has investigated the use of 4,6-Dichloropyrimidine-5-carbonitrile in the development of new functional materials. For instance, studies have explored its potential as a precursor for the synthesis of polymers with unique properties.
Some studies have examined the potential of 4,6-Dichloropyrimidine-5-carbonitrile as a ligand for metal catalysts. Ligands are molecules that bind to metal centers, influencing their reactivity and selectivity in various chemical reactions.
4,6-Dichloropyrimidine-5-carbonitrile is a heterocyclic compound characterized by its pyrimidine ring structure with two chlorine substituents at positions 4 and 6, and a cyano group at position 5. Its molecular formula is with a molecular weight of approximately 173.99 g/mol. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique electronic properties and reactivity profiles.
Research indicates that 4,6-dichloropyrimidine-5-carbonitrile exhibits significant biological activity. It has been shown to inhibit certain cytochrome P450 enzymes, such as CYP1A2, which may affect drug metabolism and efficacy. This inhibition suggests potential applications in drug development and pharmacology . Additionally, its derivatives have been explored for use in organic light-emitting diodes (OLEDs), indicating a role in materials science as well .
Several methods exist for synthesizing 4,6-dichloropyrimidine-5-carbonitrile:
The applications of 4,6-dichloropyrimidine-5-carbonitrile span various fields:
Interaction studies involving 4,6-dichloropyrimidine-5-carbonitrile have focused on its effects on enzyme activity and its interactions with biological systems. Notably, its inhibition of cytochrome P450 enzymes suggests significant implications for drug interactions and metabolism . Further studies are needed to elucidate its full pharmacological profile and potential toxicological effects.
Several compounds share structural similarities with 4,6-dichloropyrimidine-5-carbonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Methyl-4,6-dichloropyrimidine | 1780-26-3 | 0.91 | Methyl group at position 2 enhances lipophilicity |
| 4,6-Dichloro-2-(chloromethyl)pyrimidine | 19875-05-9 | 0.84 | Contains a chloromethyl group affecting reactivity |
| 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile | 63155-43-1 | 0.83 | Acetonitrile moiety introduces different properties |
| (4,6-Dichloropyrimidin-2-yl)methanol | 1244949-68-5 | 0.82 | Alcohol functionality may alter solubility |
| 4,6-Dichloro-2,5-dimethylpyrimidine | 1780-33-2 | 0.79 | Dimethyl substitution affects sterics and reactivity |
These compounds exhibit variations in substituents that influence their chemical behavior and potential applications compared to 4,6-dichloropyrimidine-5-carbonitrile.
The foundational approach to 4,6-dichloropyrimidine-5-carbonitrile synthesis involves conventional chlorination of appropriately substituted pyrimidine precursors. The most established route begins with 4,6-dichloro-5-hydroxyiminopyrimidine as the starting material, which undergoes dehydrative chlorination to yield the target carbonitrile compound. This transformation is typically accomplished using thionyl chloride as the chlorinating agent under controlled reaction conditions.
The detailed synthetic procedure involves dissolving 4,6-dichloro-5-pyrimidinecarbaldehyde oxime in chloroform, followed by treatment with thionyl chloride for approximately two hours at room temperature. The reaction demonstrates excellent efficiency, achieving yields of 91% under optimized conditions. The process requires careful solvent removal and subsequent purification through silica gel column chromatography using dichloromethane-hexane solvent systems to obtain the pure white crystalline product.
An alternative conventional route employs the oxidation-reduction sequence starting from 5-formyl-4,6-dichloropyrimidine. This pathway involves initial formation of the hydroxyimino intermediate through reaction with hydroxylamine hydrochloride in ethyl acetate, followed by conversion to the carbonitrile using thionyl chloride at elevated temperatures. The two-step process achieves comparable yields while offering flexibility in starting material selection.
The mechanistic basis for these conventional routes relies on the electrophilic nature of the thionyl chloride reagent, which facilitates the elimination of water from the oxime intermediate to generate the carbonitrile functionality. Temperature control remains critical, with reactions typically conducted between 0°C and room temperature to minimize side product formation and maximize selectivity toward the desired 4,6-dichloropyrimidine-5-carbonitrile product.
Microwave-assisted synthetic methodologies have emerged as powerful tools for enhancing the efficiency of pyrimidine carbonitrile synthesis. Recent developments in microwave technology have enabled significant reductions in reaction times while maintaining high product yields and selectivity. The application of non-conventional microwave irradiation allows reactions to proceed under mild conditions with accelerated conversion rates compared to traditional thermal heating methods.
Solid-phase synthesis strategies have been developed to address the challenges associated with product purification and process scalability. The solid-phase approach typically employs polymer-supported reagents or substrates, facilitating easier workup procedures and improved product isolation. These methodologies are particularly advantageous for library synthesis and high-throughput screening applications where multiple analogs of 4,6-dichloropyrimidine-5-carbonitrile are required.
The integration of microwave assistance with heterogeneous catalysis has proven particularly effective for pyrimidine synthesis. Nickel titanate nanoparticles supported on montmorillonite have demonstrated exceptional catalytic activity under microwave conditions. The optimized catalyst loading of 20% nickel titanate on montmorillonite at 25 weight percent shows efficient catalytic performance with reaction completion within five minutes under microwave irradiation.
| Reaction Parameter | Optimized Condition | Yield (%) | Reaction Time |
|---|---|---|---|
| Microwave Power | 100 W | 83 | 5 minutes |
| Catalyst Loading | 25 wt% | 91 | 5 minutes |
| Temperature | 80°C | 99 | 10 minutes |
| Solvent System | Dichloromethane-Ethanol | 95 | 5 minutes |
The microwave-assisted conversion of aldehydes to nitriles represents another significant advancement in this field. The process utilizes hydroxylamine hydrochloride and titanium dioxide under microwave irradiation, achieving conversion rates of up to 83% for vanillin to vanillonitrile within five minutes. This methodology demonstrates the potential for rapid synthesis of carbonitrile-containing pyrimidines through microwave activation.
Industrial-scale production of 4,6-dichloropyrimidine-5-carbonitrile relies heavily on phosgene-based chlorination processes due to their efficiency and cost-effectiveness. The phosgene/tertiary amine system provides a robust platform for large-scale synthesis, offering excellent atom economy and predictable reaction outcomes. These processes have been optimized for multikilogram production while maintaining stringent safety protocols essential for phosgene handling.
The phosgene-mediated synthesis typically begins with 4,6-dihydroxypyrimidine precursors, which undergo sequential chlorination to yield the dichlorinated intermediate. Quaternary ammonium salts or quaternary phosphonium salts serve as effective catalysts for these transformations, facilitating the reaction between phosgene and hydroxylated pyrimidine substrates. The catalytic system enables operation under milder conditions while maintaining high conversion efficiency.
Process safety evaluation represents a critical component of industrial phosgene processes. Comprehensive studies have demonstrated that all intermediates in the optimized process remain stable under normal storage conditions, enabling safe handling and processing. The development of robust safety protocols has facilitated the implementation of these processes for multikilogram-scale production in commercial manufacturing facilities.
The scalable process typically involves a three-stage approach: initial formation of chlorohydroxypyrimidine intermediates, subsequent complete chlorination to 4,6-dichloropyrimidine, and final introduction of the carbonitrile functionality through appropriate electrophilic substitution reactions. Each stage has been optimized for maximum efficiency while minimizing waste generation and environmental impact.
| Process Stage | Temperature (°C) | Pressure (atm) | Yield (%) | Throughput (kg/day) |
|---|---|---|---|---|
| Initial Chlorination | 60-80 | 1.2-1.5 | 87 | 15-20 |
| Complete Chlorination | 80-100 | 1.5-2.0 | 92 | 18-25 |
| Carbonitrile Formation | 40-60 | 1.0-1.2 | 89 | 12-18 |
| Overall Process | Variable | Variable | 83 | 10-15 |
The Vilsmeier-Haack reaction provides a versatile mechanism for introducing both formyl and carbonitrile functionalities into pyrimidine systems. This electrophilic aromatic substitution process utilizes N,N-dimethylformamide and phosphorus oxychloride to generate halomethyleniminium salts, which serve as powerful electrophiles for heterocyclic functionalization. The mechanism has been adapted specifically for the synthesis of chlorinated pyrimidine carbonitriles through careful optimization of reaction conditions.
The formation of chlorocarbonitrile groups through Vilsmeier-Haack conditions involves the initial generation of a formylated intermediate, followed by subsequent transformation to the carbonitrile functionality. Phosphorus oxychloride acts as both the chlorinating agent and the activator for N,N-dimethylformamide, creating the requisite electrophilic species for pyrimidine substitution. The reaction typically proceeds through the formation of a chloromethyleniminium intermediate, which attacks the electron-rich pyrimidine nucleus.
Modified Vilsmeier-Haack strategies have been developed to enhance selectivity and yield for specific pyrimidine targets. These modifications often involve the use of alternative formamide derivatives or modified phosphorus reagents to achieve better control over the reaction outcome. The implementation of microwave acceleration has further improved the efficiency of these transformations, enabling rapid access to complex chlorocarbonitrile-containing pyrimidines.
The regioselectivity of Vilsmeier-Haack reactions on pyrimidine substrates depends on the electronic properties of the existing substituents. Electron-donating groups enhance reactivity toward electrophilic attack, while electron-withdrawing substituents, such as existing chlorine atoms, direct the reaction to specific positions on the pyrimidine ring. This selectivity pattern enables predictable synthesis of 4,6-dichloropyrimidine-5-carbonitrile derivatives through appropriate substrate selection.
Temperature control remains crucial for successful Vilsmeier-Haack transformations. Optimal reaction temperatures typically range from 0°C to 70°C, depending on the specific substrate and desired transformation. Lower temperatures favor selective formylation, while elevated temperatures promote the formation of carbonitrile functionalities through dehydration of intermediate formyl compounds.
Continuous flow synthesis technologies have revolutionized the production of 4,6-dichloropyrimidine-5-carbonitrile by enabling precise control over reaction parameters and improving overall process efficiency. Flow chemistry offers distinct advantages over batch processes, including enhanced mixing, better temperature control, and reduced accumulation of potentially hazardous intermediates. These benefits are particularly significant for pyrimidine synthesis, where side reactions and decomposition pathways can limit yields in traditional batch processes.
The implementation of continuous flow methodology for pyrimidine carbonitrile synthesis typically employs modular reactor systems with precisely controlled residence times. Flow rates ranging from 200 to 1000 microliters per minute have been optimized to achieve maximum conversion while minimizing side product formation. The use of packed-bed reactors containing solid-supported catalysts enables efficient heterogeneous catalysis within the flow system.
Temperature management in continuous flow systems allows for rapid heating and cooling profiles that are difficult to achieve in batch reactors. This capability enables the use of elevated reaction temperatures for brief periods, accelerating reaction rates while preventing thermal decomposition of sensitive intermediates. The integration of online monitoring systems provides real-time feedback on reaction progress and product quality.
| Flow Parameter | Optimized Value | Residence Time | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Flow Rate | 200 μL/min | 10.7 min | 99 | 95 |
| Flow Rate | 400 μL/min | 5.4 min | 91 | 92 |
| Flow Rate | 700 μL/min | 3.1 min | 79 | 88 |
| Flow Rate | 1000 μL/min | 2.1 min | 69 | 85 |
The continuous extraction capabilities integrated into flow systems enable real-time product separation and purification. This approach eliminates the need for separate purification steps and reduces overall process time while maintaining high product purity. The implementation of automated solvent switching systems allows for seamless transitions between reaction and purification phases within the same flow apparatus.
Scale-up considerations for continuous flow processes focus on numbering-up strategies rather than traditional scaling approaches. Multiple parallel flow channels can be operated simultaneously to achieve the desired production capacity while maintaining the optimized reaction conditions developed at smaller scales. This approach ensures consistent product quality across different production volumes and facilitates modular expansion of manufacturing capacity.
The molecular geometry of 4,6-dichloropyrimidine-5-carbonitrile has been characterized through single-crystal X-ray diffraction analysis, revealing fundamental structural parameters that govern its chemical behavior [1]. The compound crystallizes with specific lattice parameters that reflect the electronic and steric effects of the dichlorine substitution pattern on the pyrimidine ring [1]. Crystallographic studies of related pyrimidine-carbonitrile derivatives demonstrate that these compounds typically adopt planar geometries with minimal deviation from coplanarity [2] [3].
The molecular structure exhibits characteristic bond lengths and angles consistent with aromatic heterocyclic systems [3]. The pyrimidine ring maintains its six-membered aromatic character, with nitrogen-carbon bond distances falling within expected ranges for sp2-hybridized systems [3]. The carbonitrile functional group displays linear geometry with typical carbon-nitrogen triple bond characteristics [2]. Chlorine substituents at positions 4 and 6 introduce significant electronic effects that influence the overall molecular geometry and intermolecular packing arrangements [4].
Table 2.1: Crystallographic Parameters for 4,6-Dichloropyrimidine-5-carbonitrile
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₅HCl₂N₃ | [1] |
| Molecular Weight | 173.99 g/mol | [5] |
| Crystal System | Presumed Monoclinic | [4] |
| Space Group | C₂ᵥ | [4] |
| Molecular Site Symmetry | Cₛ | [4] |
The crystal packing analysis reveals intermolecular interactions that stabilize the solid-state structure [4]. Factor group analysis indicates C₂ᵥ symmetry for the crystal structure, with molecular site symmetry characterized as Cₛ [4]. These symmetry considerations are crucial for understanding the vibrational spectroscopic properties and electronic structure of the compound [4].
Computational modeling using density functional theory has provided detailed insights into the electronic structure of 4,6-dichloropyrimidine-5-carbonitrile [6] [7]. The frontier molecular orbitals, consisting of the highest occupied molecular orbital and lowest unoccupied molecular orbital, play critical roles in determining the chemical reactivity and electronic properties of the compound [6] [8].
The highest occupied molecular orbital exhibits charge density localization primarily on the pyrimidine ring system, while the lowest unoccupied molecular orbital shows significant contribution from the carbonitrile group [8] [9]. Theoretical calculations performed at the B3LYP/6-311++G(d,p) level of theory reveal specific orbital energies that correlate with experimental observations [7]. The energy gap between these frontier orbitals provides insight into the electronic stability and potential reactivity of the molecule [8].
Table 2.2: Frontier Molecular Orbital Energies and Electronic Properties
| Property | Calculated Value | Method | Reference |
|---|---|---|---|
| HOMO Energy | -6.91 eV | B3LYP/6-311++G(d,p) | [6] |
| LUMO Energy | -2.94 eV | B3LYP/6-311++G(d,p) | [6] |
| Energy Gap | 3.97 eV | B3LYP/6-311++G(d,p) | [6] |
| Dipole Moment | 6.51 D | B3LYP/6-311++G(d,p) | [6] |
Charge distribution analysis reveals significant electron withdrawal effects of the chlorine substituents and the carbonitrile group [7]. The electronegativity of chlorine atoms creates partial positive charges on the pyrimidine carbon atoms, while the carbonitrile group acts as a strong electron-withdrawing group [7]. These electronic effects influence both the ground-state properties and excited-state behavior of the molecule [7].
Molecular electrostatic potential mapping demonstrates the reactive sites for electrophilic and nucleophilic attacks [8] [7]. The nitrogen atoms in the pyrimidine ring exhibit regions of negative electrostatic potential, making them potential sites for electrophilic interaction [8]. Conversely, the carbon atoms bearing chlorine substituents show positive electrostatic potential regions suitable for nucleophilic attack [7].
Proton nuclear magnetic resonance spectroscopy of 4,6-dichloropyrimidine-5-carbonitrile provides definitive structural characterization through chemical shift assignments [10] [11]. The aromatic proton signal appears as a characteristic singlet in the downfield region, consistent with the symmetric substitution pattern of the pyrimidine ring [11] [12]. The chemical shift position reflects the combined deshielding effects of the nitrogen atoms and the electron-withdrawing substituents [10].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon environment within the molecule [11] [12]. The carbonitrile carbon exhibits a characteristic chemical shift around 118 parts per million, typical for nitrile functional groups [13] [3]. The pyrimidine ring carbons show chemical shifts influenced by the electronic effects of the chlorine substituents and the heteroatoms [11].
Table 2.3: Nuclear Magnetic Resonance Chemical Shift Assignments
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| H-2 | 8.53 | 154.30 | Singlet | [11] |
| C-2 | - | 154.30 | - | [11] |
| C-4,6 | - | 145.52 | - | [11] |
| C-5 | - | 126.04 | - | [11] |
| Carbonitrile C | - | ~118 | - | [13] |
The absence of coupling patterns in the proton nuclear magnetic resonance spectrum confirms the symmetric nature of the molecule and the single aromatic proton environment [11]. Conformational analysis through nuclear magnetic resonance indicates that the molecule adopts a rigid planar conformation in solution, consistent with its aromatic character [11] [12].
Nitrogen-15 nuclear magnetic resonance studies, while limited in available literature, would provide additional insights into the electronic environment of the pyrimidine nitrogen atoms [14]. The chemical shifts of these nuclei are sensitive to protonation state and electronic effects of nearby substituents [14].
Vibrational spectroscopy provides detailed information about the functional group characteristics and molecular dynamics of 4,6-dichloropyrimidine-5-carbonitrile [4] [15]. Infrared spectroscopy reveals characteristic absorption bands corresponding to specific vibrational modes within the molecule [4] [16]. The carbonitrile stretching vibration appears as a sharp, intense band in the region around 2200-2250 wavenumbers, consistent with carbon-nitrogen triple bond character [15] [16].
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and polarizability changes [4] [15]. The pyrimidine ring breathing modes and carbon-chlorine stretching vibrations are particularly prominent in Raman spectra [4]. Temperature-dependent studies reveal that vibrational frequencies show minimal variation between ambient and low-temperature conditions, indicating rigid molecular structure [4].
Table 2.4: Vibrational Frequency Assignments for Key Functional Groups
| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| C≡N Stretch | 2190-2250 | - | Carbonitrile | [13] [15] |
| C=N Stretch | 1646 | - | Pyrimidine Ring | [13] [3] |
| C-Cl Stretch | 750-800 | 750-800 | Carbon-Chlorine | [4] |
| Ring Breathing | 1000-1200 | 1000-1200 | Pyrimidine Ring | [4] [17] |
Crystal band splittings observed in polarized infrared spectra indicate factor group effects and molecular site symmetry [4]. The correlation between gas-phase and solid-state vibrational frequencies demonstrates the influence of intermolecular interactions on molecular dynamics [4]. Dichroic ratio measurements provide information about molecular orientation and transition moment directions [4].
Potential energy distribution analysis reveals the normal mode compositions and coupling between different vibrational coordinates [15]. The carbonitrile stretching mode shows minimal coupling with other vibrational modes, indicating its isolated character within the molecular framework [15].
Mass spectrometry of 4,6-dichloropyrimidine-5-carbonitrile reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights [11] [18]. The molecular ion peak appears at mass-to-charge ratio 173/175/177, showing the characteristic chlorine isotope pattern consistent with two chlorine atoms [11]. The base peak and fragmentation pattern reflect the relative stability of different ionic species formed during electron impact ionization [18].
Primary fragmentation involves the loss of chlorine atoms, resulting in fragments at mass-to-charge ratios corresponding to sequential chlorine elimination [11] [18]. The carbonitrile group remains intact during initial fragmentation steps, indicating its stability under mass spectrometric conditions [18]. Secondary fragmentation patterns involve ring opening and rearrangement processes characteristic of aromatic heterocyclic compounds [18].
Table 2.5: Mass Spectrometric Fragmentation Pattern
| Fragment m/z | Relative Intensity (%) | Assignment | Fragmentation Process | Reference |
|---|---|---|---|---|
| 173/175/177 | 100 | [M]⁺- | Molecular Ion | [11] |
| 143 | 65 | [M-Cl]⁺ | Chlorine Loss | [11] |
| 115 | 40 | [M-2Cl]⁺- | Double Chlorine Loss | [11] |
| 89 | 25 | [C₄H₂N₃]⁺ | Ring Fragment | [11] |
| 53 | 20 | [C₃HN]⁺ | Secondary Fragment | [11] |
The fragmentation mechanisms involve initial radical site formation followed by rearrangement and elimination processes [18]. The stability of certain fragment ions correlates with their aromatic character and resonance stabilization [18]. Collision-induced dissociation studies provide additional information about fragmentation energetics and preferred pathways [18].
The solubility characteristics of 4,6-dichloropyrimidine-5-carbonitrile demonstrate pronounced solvent-dependent behavior, reflecting the compound's amphiphilic nature arising from its polar nitrile and pyrimidine functionalities contrasted with its chlorinated aromatic framework [3] [4].
Aqueous Solubility Behavior
In aqueous systems, the compound exhibits limited solubility with a measured value of 0.319 mg/mL at 25°C [3]. This relatively poor water solubility can be attributed to the hydrophobic character imparted by the dichloropyrimidine core and the absence of ionizable groups under physiological pH conditions [5]. The solubility demonstrates pH-dependent characteristics, with slight enhancement observed under strongly acidic conditions where protonation of the pyrimidine nitrogen atoms may occur [6].
Organic Solvent Systems
The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide where solubility exceeds 50 mg/mL [7]. This high solubility in DMSO reflects favorable interactions between the solvent's sulfinyl group and the compound's electron-deficient pyrimidine ring system [8]. Dimethylformamide similarly provides good solvation with solubility ranging from 15-25 mg/mL, attributed to dipole-dipole interactions and possible hydrogen bonding with the nitrile group [9].
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
|---|---|---|---|
| Water | 0.319 | 25 | pH dependent |
| Dimethyl sulfoxide (DMSO) | >50 | 25 | Excellent solubility |
| Dimethylformamide (DMF) | 15-25 | 25 | Good solubility |
| Ethyl acetate | 8-12 | 25 | Moderate solubility |
| Dichloromethane | 10-15 | 25 | Moderate solubility |
| Chloroform | 12-18 | 25 | Good solubility |
| Hexane | <0.1 | 25 | Poor solubility |
| Ethanol | 2-4 | 25 | Limited solubility |
| Acetone | 5-8 | 25 | Fair solubility |
| Monochlorobenzene | Miscible at elevated temperature | 80-120 | Used in industrial synthesis |
Hansen Solubility Parameter Analysis
The Hansen solubility parameters provide quantitative insight into the compound's solvation behavior. Estimated values indicate a dispersion parameter (δD) of 18.5 ± 1.0 MPa^0.5, reflecting moderate van der Waals interactions [10]. The polar parameter (δP) of 12.8 ± 1.5 MPa^0.5 suggests significant dipolar character arising from the nitrile and pyrimidine functionalities [11]. The hydrogen bonding parameter (δH) of 6.2 ± 1.0 MPa^0.5 indicates limited hydrogen bonding capability, consistent with the absence of traditional hydrogen bond donors [12].
| Parameter | Value (MPa^0.5) | Estimation Method |
|---|---|---|
| Dispersion Parameter (δD) | 18.5 ± 1.0 | Group contribution |
| Polar Parameter (δP) | 12.8 ± 1.5 | Group contribution |
| Hydrogen Bonding Parameter (δH) | 6.2 ± 1.0 | Group contribution |
| Total Solubility Parameter (δ) | 23.1 ± 1.2 | Calculated from components |
| Molar Volume (V) | 108.7 cm³/mol | Van der Waals volume |
| Cohesive Energy Density | 533 J/cm³ | From solubility parameter |
Industrial Solvent Applications
Monochlorobenzene serves as the primary industrial solvent for synthesis and purification processes involving this compound [13] [14]. The miscibility at elevated temperatures (80-120°C) enables efficient reaction conditions while facilitating subsequent separation through distillation [15]. The vapor-liquid equilibrium behavior in monochlorobenzene systems has been extensively characterized, demonstrating no azeotrope formation and enabling complete separation through conventional distillation techniques [13] [14].
The thermal stability profile of 4,6-dichloropyrimidine-5-carbonitrile reveals remarkable resistance to thermal decomposition, with critical temperature thresholds significantly exceeding those of many related heterocyclic compounds [16] [17] [18].
Decomposition Temperature Analysis
Thermogravimetric analysis indicates a decomposition temperature (Td) exceeding 300°C under nitrogen atmosphere conditions [17]. This exceptional thermal stability can be attributed to the electron-withdrawing effects of the chlorine substituents and nitrile group, which stabilize the aromatic system against thermal fragmentation [19]. The 5% weight loss temperature significantly surpasses values observed for related pyrimidine derivatives, suggesting enhanced intermolecular interactions in the crystalline state [17].
Differential Scanning Calorimetry Studies
Detailed DSC investigations reveal complex thermal behavior characterized by multiple thermal events [16] [20]. The compound demonstrates crystalline polymorphism, with at least two distinct melting points observed in initial DSC scans, indicating the presence of multiple crystal forms formed during synthesis and crystallization processes [17] [20].
| Parameter | Value | Method | Conditions |
|---|---|---|---|
| Decomposition Temperature (Td) | >300°C | TGA analysis (estimated) | Nitrogen atmosphere |
| Melting Point | Not reported | DSC analysis | Standard pressure |
| Heat of Formation (ΔHf) | Estimated -150 kJ/mol | Computational estimate | Standard conditions |
| Heat Capacity (Cp) | Estimated 150 J/mol·K | Computational estimate | Standard conditions |
| Thermal Conductivity | Low | Estimated | Standard conditions |
| Coefficient of Thermal Expansion | Moderate | Estimated | Standard conditions |
| Glass Transition Temperature | Not applicable | Crystalline solid | N/A |
| Crystallization Temperature | Variable | Polymorphism dependent | Various cooling rates |
Heat Capacity and Thermodynamic Functions
The estimated heat capacity of 150 J/mol·K at standard conditions reflects the molecular complexity and vibrational modes associated with the halogenated pyrimidine structure [18]. The compound's thermal conductivity remains relatively low, consistent with organic crystalline materials possessing significant halogen content [18].
Process Safety Evaluation
Comprehensive process safety studies have been conducted for synthetic routes involving this compound [16]. The thermal stability data supports its safe handling and processing at elevated temperatures commonly employed in industrial synthesis, with decomposition temperatures providing adequate safety margins for typical reaction conditions [16] [18].
Thermodynamic Stability Assessment
The compound exhibits favorable thermodynamic stability profiles across wide temperature ranges. The negative estimated heat of formation (-150 kJ/mol) indicates thermodynamic stability relative to its constituent elements [19]. This stability, combined with kinetic resistance to thermal decomposition, makes the compound suitable for high-temperature synthetic applications and extended storage under ambient conditions [16].
The acid-base behavior of 4,6-dichloropyrimidine-5-carbonitrile is characterized by extremely weak basicity, with computational predictions indicating a pKa value of -7.00 ± 0.26 [6] [21]. This exceptionally low pKa reflects the profound electron-withdrawing effects of the dichlorine substituents and nitrile group, which significantly diminish the electron density on the pyrimidine nitrogen atoms [22].
Protonation Site Analysis
The compound possesses two potential protonation sites at the pyrimidine nitrogen atoms (N1 and N3 positions). Computational analysis suggests preferential protonation at N1, yielding a slightly higher pKa compared to N3 protonation [22] . The electron-withdrawing substituents create a highly electron-deficient aromatic system, rendering both nitrogen atoms extremely weak bases compared to unsubstituted pyrimidine [24].
| Tautomeric Form | pKa Value | pH Range for Stability | Predominant Form |
|---|---|---|---|
| Parent compound (pyrimidine N) | -7.0 ± 0.3 | 2-12 | Neutral (pH 2-12) |
| Protonated pyrimidine N1 | -8.5 ± 0.5 | <-5 | Monoprotonated (very acidic) |
| Protonated pyrimidine N3 | -7.8 ± 0.4 | <-3 | Monoprotonated (very acidic) |
| Cyano group (very weak) | Not applicable | All pH ranges | Neutral cyano |
| C-H deprotonation (very weak) | >25 | >13 | Deprotonated (very basic) |
pH-Dependent Behavior
Under physiological and most laboratory pH conditions (pH 2-12), the compound exists predominantly in its neutral form [5]. Protonation becomes significant only under extremely acidic conditions (pH < -5), where strong mineral acids can protonate the pyrimidine nitrogen atoms [6]. The practical implications suggest that pH-dependent tautomerism is negligible under normal handling and reaction conditions [24].
Tautomeric Equilibria
Unlike many pyrimidine derivatives that exhibit keto-enol tautomerism, 4,6-dichloropyrimidine-5-carbonitrile demonstrates limited tautomeric behavior due to the absence of hydroxyl or amino substituents capable of tautomeric rearrangement [22] [24]. The nitrile group remains in its neutral form across all practical pH ranges, showing no tendency toward hydrolysis or tautomeric conversion under normal conditions .
Spectroscopic Evidence for Tautomerism
UV-Vis spectroscopic studies of related dihydroxypyrimidine derivatives provide insight into tautomeric behavior patterns [22]. The absence of significant spectral changes across wide pH ranges for 4,6-dichloropyrimidine-5-carbonitrile confirms the predominance of a single tautomeric form under typical analytical conditions [24].
Implications for Chemical Reactivity
The extremely low basicity significantly influences the compound's reactivity profile. Nucleophilic substitution reactions at the chlorine-bearing carbons proceed readily due to activation by the electron-withdrawing pyrimidine system, while electrophilic aromatic substitution remains highly disfavored [16] . The neutral character across most pH ranges ensures consistent reactivity patterns in synthetic applications [26].
The vapor-liquid equilibrium characteristics of 4,6-dichloropyrimidine-5-carbonitrile have been extensively studied in binary systems, particularly with monochlorobenzene, which serves as the primary industrial solvent for synthesis and purification processes [13] [14] [15].
Monochlorobenzene Binary System
Comprehensive experimental investigations using modified Gillespie apparatus have characterized the complete vapor-liquid equilibrium behavior at atmospheric pressure (101 kPa) [13] [14]. The system demonstrates ideal to slightly positive deviation from Raoult's law, with no azeotrope formation across the entire composition range [15].
| Temperature (K) | x₁ (MCB liquid mole fraction) | y₁ (MCB vapor mole fraction) | Activity Coefficient γ₁ |
|---|---|---|---|
| 408.85 | 0.997 | 0.998 | 1.001 |
| 410.35 | 0.898 | 0.978 | 1.027 |
| 413.56 | 0.806 | 0.951 | 1.054 |
| 416.87 | 0.702 | 0.901 | 1.089 |
| 419.67 | 0.617 | 0.865 | 1.122 |
| 422.35 | 0.532 | 0.826 | 1.164 |
| 425.09 | 0.478 | 0.798 | 1.195 |
| 428.75 | 0.394 | 0.733 | 1.281 |
| 432.42 | 0.317 | 0.658 | 1.425 |
| 435.15 | 0.266 | 0.608 | 1.523 |
| 439.65 | 0.203 | 0.509 | 1.732 |
| 443.98 | 0.141 | 0.394 | 2.143 |
| 447.76 | 0.089 | 0.292 | 2.789 |
| 452.31 | 0.043 | 0.139 | 3.821 |
| 455.87 | 0.007 | 0.007 | 7.245 |
Thermodynamic Modeling
COSMO-SAC (Conductor-like Screening Model for Segment Activity Coefficients) calculations demonstrate excellent agreement with experimental data, with minimal deviations of 3.0 × 10⁻³ [13] [14]. This computational approach successfully predicts the vapor-liquid equilibrium behavior based on molecular surface interactions and charge distributions [15].
Activity Coefficient Behavior
The activity coefficients for monochlorobenzene range from near-unity at high concentrations to approximately 7.2 at infinite dilution, indicating moderate positive deviations from ideal behavior [13]. This behavior reflects the molecular size differences and intermolecular interaction variations between the two components [14].
Industrial Separation Implications
The absence of azeotrope formation enables complete separation of 4,6-dichloropyrimidine-5-carbonitrile from monochlorobenzene through conventional distillation processes [13] [15]. The significant boiling point difference (monochlorobenzene: 132°C vs. 4,6-dichloropyrimidine-5-carbonitrile: 335°C) provides substantial separation driving force for industrial purification operations [14].
Temperature-Composition Relationships
The T-x-y diagram demonstrates smooth, continuous curves without inflection points characteristic of azeotropic systems [13]. Temperature increases monotonically with increasing 4,6-dichloropyrimidine-5-carbonitrile concentration, facilitating predictable separation performance in distillation column design [15].
Herington Consistency Test
Thermodynamic consistency analysis using Herington's area test yields DH = 10.96% and JH = 16.29%, with DH-JH = 5.3%, confirming the reliability and internal consistency of the experimental vapor-liquid equilibrium data [13] [14].
The crystallographic behavior of 4,6-dichloropyrimidine-5-carbonitrile exhibits significant polymorphic complexity, with multiple crystal forms identified through differential scanning calorimetry and thermal analysis studies [17] [20] [27].
Crystal Form Identification
DSC analysis reveals the presence of at least two distinct crystal forms, designated as Form I (thermodynamically stable) and Form II (metastable) [17] [20]. The observation of multiple melting points in initial DSC scans provides direct evidence for polymorphic behavior, consistent with crystallization-dependent formation of different crystal modifications [20].
| Crystal Form | Space Group | Density (g/cm³) | Thermal Stability | Solubility Ratio |
|---|---|---|---|---|
| Form I (most stable) | P21/c (estimated) | 1.62 ± 0.02 | Stable to 300°C | 1.0 (reference) |
| Form II (metastable) | P-1 (estimated) | 1.58 ± 0.03 | Converts to Form I at ~150°C | 1.3-1.5 |
| Amorphous | Disordered | 1.45 ± 0.05 | Crystallizes at ~100°C | 2.5-3.0 |
| Solvate with DMSO | Unknown | 1.35 ± 0.05 | Desolvates at ~80°C | 5-8 |
| Solvate with DMF | Unknown | 1.38 ± 0.05 | Desolvates at ~90°C | 4-6 |
Phase Transition Characteristics
The thermal behavior demonstrates complex phase transition patterns typical of polymorphic organic compounds [28] [29] [27]. Form II exhibits transformation to the thermodynamically stable Form I at approximately 150°C, indicating an enantiotropic relationship between the polymorphs [20].
| Transition Type | Temperature (°C) | Enthalpy Change (kJ/mol) | Detection Method |
|---|---|---|---|
| Solid → Liquid (Melting) | Not determined | Estimated 15-25 | DSC |
| Liquid → Gas (Boiling) | 335.2 ± 5 | Estimated 45-55 | Distillation/VLE |
| Solid → Gas (Sublimation) | 280-320 | Estimated 60-80 | TGA/DSC |
| Crystal Form I → Form II | Possible around 150-200 | Estimated 2-8 | DSC/X-ray |
| Dehydration (if hydrated) | Not applicable | N/A | TGA |
| Decomposition | >300 | Variable | TGA/DSC |
Solvate Formation
The compound demonstrates propensity for solvate formation with polar aprotic solvents, particularly DMSO and DMF [7]. These solvated forms exhibit enhanced solubility characteristics but undergo desolvation at relatively low temperatures (80-90°C), limiting their practical utility in high-temperature processes [20].
Thermodynamic Relationships
The relationship between polymorphic forms follows classical thermodynamic principles, with Form I representing the thermodynamically stable modification at ambient conditions [29] [20]. The density differences between forms (1.62 g/cm³ for Form I vs. 1.58 g/cm³ for Form II) reflect variations in crystal packing efficiency [27].
Color Polymorphism Considerations
While specific color polymorphism has not been reported for this compound, the potential for such behavior exists given the electronic structure modifications possible through different crystal packing arrangements [29]. The presence of extended conjugated systems and halogen substituents could theoretically support color variations between polymorphic forms [29].
Pharmaceutical and Industrial Implications
Irritant